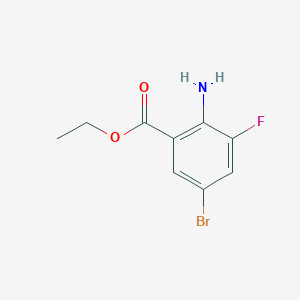

Ethyl 2-amino-5-bromo-3-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYTJBMIXYMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-5-bromo-3-fluorobenzoate is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an ethyl ester group, an amino group, and halogen substituents (bromo and fluoro). Its molecular formula is . The presence of these substituents influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. The following general synthetic route can be outlined:

- Starting Material : Begin with 2-amino-3-fluorobenzoic acid.

- Halogenation : React with bromine in a suitable solvent to introduce the bromo group.

- Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and a dehydrating agent.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Preliminary data suggest that compounds with similar structures exhibit significant antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including:

- Induction of Apoptosis : Compounds similar to this compound have been reported to trigger programmed cell death in tumor cells.

- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing.

The biological activity of this compound is thought to be mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : It could bind to receptors on cell surfaces, altering cellular signaling pathways that control growth and survival.

Study on Anticancer Activity

A study evaluated the anticancer effects of various halogenated benzoates, including this compound, against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in oncology .

Antimicrobial Testing

In another research effort, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-bromo-3-fluorobenzoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique functional groups allow it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound may also possess such activities, warranting further investigation .

- Anticancer Properties : Research into related compounds suggests potential anticancer effects, highlighting the need for studies focused on this compound's biological activity .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules through:

- Nucleophilic Substitution Reactions : The bromo and fluoro groups can be replaced by other nucleophiles, leading to a variety of substituted benzoates.

- Functional Group Transformations : The amino group can undergo oxidation or reduction reactions, facilitating the formation of diverse derivatives for further study .

Case Study 1: Antimicrobial Evaluation

A study evaluating structurally similar compounds found that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The presence of the amino group was crucial for enhancing binding affinity to bacterial enzymes .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized analogs of this compound and assessed their cytotoxic effects on cancer cell lines. Results indicated that modifications to the amino and halogen substituents significantly influenced their efficacy as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | Ethyl Derivative | Methyl Derivative |

|---|---|---|

| Molecular Formula | C₉H₉BrFNO₂ | C₈H₇BrFNO₂ |

| Molar Mass (g/mol) | 262.08 | ~248.05 (calculated) |

| CCS [M+H]⁺ (Ų) | 149.3 | 144.7 |

| CCS [M+Na]⁺ (Ų) | 151.2 | 146.9 |

| CCS [M-H]⁻ (Ų) | 148.4 | 143.9 |

Key Observations:

Steric and Mass Differences :

- The ethyl group increases the molar mass by ~14 g/mol compared to the methyl analog, reflecting the addition of a -CH₂CH₃ group. This larger substituent also contributes to a ~3–5% increase in CCS values across all adducts (Table 1), attributed to greater molecular surface area and conformational flexibility .

Implications for Analytical Chemistry :

- Higher CCS values in the ethyl derivative suggest longer drift times in ion mobility spectrometry (IMS), enabling distinct separation from the methyl analog in mixed samples. This property is critical for high-resolution mass spectrometry workflows .

Electronic and Solubility Trends :

- While experimental solubility data are unavailable, the ethyl ester’s reduced polarity (vs. methyl) may lower solubility in polar solvents (e.g., water) but enhance compatibility with organic phases. The electron-withdrawing fluoro and bromo groups likely dominate reactivity, with the ester group modulating steric accessibility .

Broader Context and Unresolved Questions

- The amino group further allows functionalization via acylation or diazotization.

- Data Gaps : Experimental validation of CCS predictions, crystallographic data (e.g., via SHELX ), and solubility/thermal stability profiles are needed to advance applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Key Intermediates

- 2-amino-3-fluorobenzoic acid derivatives or ethyl 3-fluorobenzoate derivatives are often used as starting points.

- Bromination is carried out to introduce the bromine atom selectively at the 5-position.

- Amino groups are introduced via nitration followed by catalytic or chemical reduction of the nitro group.

Bromination

- Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are employed to facilitate regioselective substitution.

- The reaction is conducted in inert solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at low temperatures (0–30 °C) to control regioselectivity and minimize side reactions.

Amination

- The amino group at the 2-position is often introduced by nitration of the aromatic ring using nitric acid (HNO₃) in sulfuric acid (H₂SO₄), followed by reduction.

- Reduction methods include catalytic hydrogenation (H₂ with Pd/C) or chemical reduction using iron powder in acidic media.

- Hypophosphorous acid (H₃PO₂) has also been reported as a reagent for deamination and reduction steps in related fluorobromo intermediates.

Esterification

- The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

- Esterification is generally performed under reflux conditions to drive the reaction to completion.

Detailed Preparation Method from Literature and Patents

A representative preparation method involves the following sequence, adapted from related fluorobromo benzoic acid intermediates and esterification protocols:

| Step | Reaction Type | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Nitration | React m-fluorobenzotrifluoride with mixed acid (HNO₃/H₂SO₄) at 20-30 °C | Produces 4-fluoro-2-trifluoromethylnitrobenzene intermediate |

| 2 | Bromination | Bromination using dibromohydantoin or Br₂ in sulfuric acid at low temperature | Introduces bromine selectively at the desired position |

| 3 | Reduction | Reduction with iron powder, acetic acid, and ethanol under reflux | Converts nitro group to amino group |

| 4 | Deamination | Treatment with hypophosphorous acid at 20-30 °C | Removes diazonium intermediates or side groups |

| 5 | Hydrolysis and Esterification | Hydrolysis with sulfuric acid at 150-175 °C, followed by esterification with ethanol | Finalizes formation of ethyl ester and purification of target compound |

This method emphasizes mild reaction conditions, cost-effective reagents, and high yield of the target compound, Ethyl 2-amino-5-bromo-3-fluorobenzoate or closely related intermediates.

Alternative Synthetic Approaches

- Direct Bromination of Ethyl 2-amino-3-fluorobenzoate: Bromination of ethyl 2-amino-3-fluorobenzoate using NBS in the presence of catalysts can yield the 5-bromo derivative with controlled regioselectivity.

- Nucleophilic Substitution Routes: Starting from ethyl 5-amino-2-bromobenzoate, fluorination can be introduced via nucleophilic aromatic substitution using fluorinating agents under controlled conditions.

- Multi-step Synthesis via Protected Intermediates: Protection of the amino group during bromination and fluorination steps to avoid side reactions, followed by deprotection and esterification.

Analytical and Purification Notes

- Purification is typically achieved by extraction, washing with water until neutral, and solvent evaporation.

- Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures is employed for final purification.

- Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy to confirm ester carbonyl and amino group presence, and LC-MS to verify molecular weight and purity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of m-fluorobenzotrifluoride as a starting material for nitration and bromination steps provides a cost-effective and accessible route to fluorobromo intermediates, which can be further transformed into the target ester.

- Control of reaction temperature and reagent molar ratios is critical for regioselective substitution and high yield.

- Reduction and deamination steps require careful handling of reagents such as hypophosphorous acid to avoid over-reduction or side reactions.

- Esterification under acidic conditions is generally efficient, but alternative coupling agents like DCC can be used to improve yields and reduce side products.

- Analytical methods such as NMR and LC-MS are essential to confirm the substitution pattern and purity of the final compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-5-bromo-3-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. A plausible route involves:

Esterification : Introduce the ethyl ester group to a pre-functionalized benzoic acid derivative under acidic conditions (e.g., H₂SO₄, ethanol reflux) .

Halogenation : Electrophilic bromination at the 5-position using bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) .

Fluorination : Direct fluorination at the 3-position via nucleophilic aromatic substitution (e.g., using KF or Selectfluor® under anhydrous conditions) .

Amination : Reduce a nitro precursor (introduced via nitration) to the amino group using catalytic hydrogenation (Pd/C, H₂) or sodium borohydride (NaBH₄) in polar aprotic solvents .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of halogenating agents to minimize di-substitution byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups like Br and F) .

- IR Spectroscopy : Confirm the presence of amino (-NH₂, ~3300 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length and angle analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges .

- Applications : Predict sites for electrophilic/nucleophilic attack (e.g., amino group as a nucleophilic center) and assess steric effects from substituents .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. What experimental strategies can resolve contradictions in reported reactivity of the bromo and fluoro substituents during substitution reactions?

- Methodological Answer :

- Mechanistic Probes :

Kinetic Studies : Compare reaction rates of bromo vs. fluoro substitution under identical conditions (e.g., SNAr with piperidine in DMF) .

Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the ester group under basic conditions .

- Contradiction Analysis : If conflicting data arise (e.g., unexpected regioselectivity), perform control experiments to isolate competing mechanisms (e.g., radical vs. ionic pathways) .

Q. How do the bromo and fluoro substituents influence the compound’s stability under oxidative or basic conditions?

- Methodological Answer :

- Stability Screening :

- Oxidative Conditions : Expose the compound to H₂O₂ or KMnO₄ and monitor degradation via HPLC. The electron-withdrawing fluoro group may enhance resistance to oxidation compared to bromo .

- Basic Conditions : Stir in NaOH/MeOH and track ester hydrolysis by ¹H NMR. The fluoro group’s inductive effect may slow hydrolysis relative to non-fluorinated analogs .

- Data Interpretation : Use Arrhenius plots to quantify activation energies for degradation pathways.

Q. What structure-activity relationships (SAR) can be inferred by comparing this compound with its structural analogs?

- Methodological Answer :

- SAR Table :

| Compound | Key Substituents | Bioactivity (e.g., IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 2-amino-5-Br-3-F-Bz | 5-Br, 3-F, 2-NH₂ | Moderate enzyme inhibition | |

| Ethyl 2-NO₂-5-Br-3-F-Bz | 5-Br, 3-F, 2-NO₂ | Low activity (unreduced) | |

| Ethyl 2-amino-5-CF₃-3-Br-Bz | 5-CF₃, 3-Br, 2-NH₂ | High lipophilicity |

- Analysis : The amino group enhances hydrogen bonding, while bromo/fluoro groups tune electronic and steric properties. Replace bromo with CF₃ to assess hydrophobicity’s role in membrane permeability .

Key Considerations for Experimental Design

- Contradictory Data : If synthetic yields vary between labs, validate reagent purity (e.g., Kanto Reagents’ >95% purity standards) and exclude moisture/oxygen via Schlenk techniques .

- Advanced Characterization : Pair experimental data with computational models (e.g., DFT for reaction intermediates) to resolve ambiguities in mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.